N-Nitrosobutylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

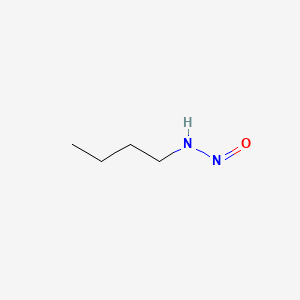

Structure

3D Structure

Properties

CAS No. |

56375-33-8 |

|---|---|

Molecular Formula |

C4H10N2O |

Molecular Weight |

102.14 g/mol |

IUPAC Name |

N-butylnitrous amide |

InChI |

InChI=1S/C4H10N2O/c1-2-3-4-5-6-7/h2-4H2,1H3,(H,5,7) |

InChI Key |

YUJNJHQIIBWORM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNN=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N-Nitrosobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for N-Nitrosobutylamine (NDBA). NDBA is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens and are of significant interest in toxicology and drug development due to their potential as process-related impurities in pharmaceutical products.[1][2][3]

Chemical and Physical Properties

This compound is a pale yellow, oily liquid.[4][5] It is sensitive to light, particularly UV light, and can act as a strong oxidizing agent.[4][5] Contact with combustible materials, strong acids, or strong bases should be avoided.[4] Under fire conditions, it can decompose to produce hazardous carbon oxides and nitrogen oxides (NOx).[5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [5][6][7][8][9] |

| Molecular Weight | 158.24 g/mol | [5][6][9][10] |

| Appearance | Pale yellow liquid | [4][5][7] |

| Boiling Point | 116°C at 14 mmHg | [7] |

| Density | 0.9009 g/cm³ | [7][11] |

| Solubility | Soluble in acetone, dichloromethane, and ethanol. | [8] |

| CAS Number | 924-16-3 | [6][7][8][9] |

Chemical Structure

The structure of this compound features a nitroso group bonded to a nitrogen atom, which is in turn bonded to two butyl groups.

Experimental Protocols

A general and efficient method for the synthesis of N-nitrosamines from secondary amines involves the use of tert-butyl nitrite (B80452) (TBN) under solvent-free, metal-free, and acid-free conditions.[12][13]

Methodology:

-

To a stirred solution of the secondary amine (e.g., dibutylamine), add tert-butyl nitrite.

-

The reaction is typically carried out at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is purified. This can often be achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N-nitrosamine.[12][13]

This method is noted for its broad substrate scope and tolerance of sensitive functional groups.[12][13]

The quantification of N-nitrosamine impurities, including NDBA, in pharmaceutical products is critical.[2] A common approach is the use of liquid chromatography with tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods for analyzing nitrosamines in sartans.[2][14]

Sample Preparation:

-

Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.

-

Add a diluent (e.g., 1% formic acid in water) and an internal standard solution.

-

Vortex the mixture for a specified time (e.g., 20 minutes) to ensure complete dissolution.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for about 10 minutes.

-

Filter the supernatant through a suitable filter (e.g., 0.45-µm PTFE) into a vial for analysis.[2]

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a suitable HPLC or UHPLC column to separate the nitrosamine (B1359907) from the drug substance and other impurities. The mobile phase typically consists of a gradient of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Specific precursor-to-product ion transitions for NDBA are monitored for quantification.

References

- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. N-Nitrosodibutylamine | 924-16-3 [chemicalbook.com]

- 5. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 924-16-3 CAS MSDS (N-Nitrosodibutylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-NITROSODIBUTYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. ez.restek.com [ez.restek.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-Nitrosobutylamine from Dibutylamine and Nitrous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Nitrosobutylamine (NDBA), a compound of significant interest in toxicology and cancer research. The synthesis is achieved through the nitrosation of dibutylamine (B89481) using nitrous acid, typically generated in situ from a nitrite (B80452) salt and a strong acid. This document details the underlying chemistry, reaction kinetics, experimental procedures, and factors influencing the yield and purity of the final product.

Core Chemical Principles

The formation of this compound from dibutylamine is a classic example of the nitrosation of a secondary amine. The reaction mechanism involves the electrophilic attack of a nitrosating agent, derived from nitrous acid (HNO₂), on the nucleophilic nitrogen atom of dibutylamine.

Nitrous acid is unstable and is therefore generated in situ by the acidification of a stable nitrite salt, most commonly sodium nitrite (NaNO₂). In an acidic medium, nitrous acid can exist in equilibrium with various nitrosating species, with the nitrosonium ion (NO⁺) being a potent electrophile in this reaction. The overall reaction can be summarized as follows:

(CH₃CH₂CH₂CH₂)₂NH + HNO₂ → (CH₃CH₂CH₂CH₂)₂N-N=O + H₂O

The reaction is highly dependent on the pH of the solution. Acidic conditions are necessary to generate the active nitrosating species. However, at very low pH, the concentration of the unprotonated, nucleophilic form of the secondary amine decreases, which can slow down the reaction rate. Therefore, the optimal pH for nitrosation is typically in the weakly acidic range.

Quantitative Data on this compound Synthesis

The yield of this compound is influenced by several factors, including pH, temperature, reactant concentrations, and the presence of catalysts or inhibitors. The following table summarizes quantitative data gathered from various studies on the nitrosation of dibutylamine.

| Parameter | Condition | Result | Reference |

| pH | < 6 | Significant risk of N-nitrosamine formation in aqueous solution.[1][2] | |

| Nitrite Concentration | Higher concentrations | Increased risk and rate of N-nitrosamine formation.[1][2] | |

| Formaldehyde | Presence of formaldehyde | Can catalyze nitrosation, especially at neutral and high pH.[3][4] | |

| Temperature | Not specified in detail in the search results, but nitrosation reactions are typically conducted at low temperatures to control the reaction rate and minimize side reactions. | ||

| Alternative Nitrosating Agent | tert-Butyl nitrite (TBN) | Can be used under solvent-free, metal-free, and acid-free conditions, often with excellent yields. |

Experimental Protocols

While a single, standardized, detailed protocol for the synthesis of this compound is not universally established, the following procedure is a composite of methodologies described in the scientific literature.

Materials:

-

Dibutylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable strong acid

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution of Amine: Dissolve a known quantity of dibutylamine in an appropriate organic solvent, such as dichloromethane, in a round-bottom flask.

-

Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Cooling: Place the flask containing the dibutylamine solution in an ice bath and cool to 0-5 °C with stirring.

-

Acidification and Nitrosation: Slowly add a stoichiometric equivalent of a strong acid (e.g., hydrochloric acid) to the stirred dibutylamine solution. Following this, add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

-

Caution: N-Nitroso compounds are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. jchr.org [jchr.org]

- 4. Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of N-Nitrosobutylamine in Acidic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical mechanism, kinetics, and experimental considerations for the formation of N-Nitrosobutylamine (NDBA), a potent carcinogen of significant concern in the pharmaceutical and food industries. Understanding the conditions that favor its formation is critical for developing effective control strategies.

Core Mechanism of N-Nitrosation

The formation of N-nitrosamines, such as this compound, from secondary amines like dibutylamine (B89481) is predominantly an acid-catalyzed reaction. The process is initiated by the protonation of nitrite (B80452) salts (e.g., sodium nitrite) in an acidic aqueous environment to form nitrous acid (HNO₂). Subsequently, nitrous acid is converted into more potent nitrosating agents. The primary nitrosating agent under these conditions is dinitrogen trioxide (N₂O₃), which is formed from the self-reaction of nitrous acid.

The reaction proceeds through the nucleophilic attack of the unprotonated secondary amine on the nitrosating agent. While acidic conditions are necessary to generate the nitrosating species, a very low pH can be detrimental to the overall reaction rate. This is because the secondary amine itself becomes protonated, rendering it non-nucleophilic and thus unreactive towards the nitrosating agent. This delicate balance results in a bell-shaped pH-rate profile, with the maximum rate of formation typically observed in the pH range of 3-4.

The overall reaction can be summarized as follows:

-

Formation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂ + Na⁺

-

Formation of the Nitrosating Agent (Dinitrogen Trioxide): 2HNO₂ ⇌ N₂O₃ + H₂O

-

Nucleophilic Attack by Dibutylamine: (CH₃CH₂CH₂CH₂)₂NH + N₂O₃ → (CH₃CH₂CH₂CH₂)₂N-NO + HNO₂

Signaling Pathway for this compound Formation

Caption: Reaction pathway for this compound formation under acidic conditions.

Quantitative Data

The kinetics of N-nitrosamine formation are influenced by several factors, including the concentration of the amine and nitrosating agent, pH, and temperature. The following table summarizes key quantitative data for the nitrosation of dibutylamine.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) for Dibutylamine + N₂O₃ | 2.3 x 10⁷ - 2.1 x 10⁸ M⁻¹s⁻¹ | pH 4, Aqueous solution | |

| Optimal pH for Formation | ~3-4 | Aqueous solution | |

| Reaction Rate Dependence | Second-order with respect to nitrite | Acidic conditions |

Experimental Protocols

This section outlines a general protocol for studying the kinetics of this compound formation in an in vitro setting.

Materials and Reagents

-

Dibutylamine

-

Sodium Nitrite (NaNO₂)

-

Citrate-phosphate buffer solutions (for pH range 3-7)

-

Aniline (B41778) hydrochloride (quenching agent)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

This compound (NDBA) analytical standard

-

Internal standard (e.g., NDBA-d18)

Experimental Workflow Diagram

Caption: A typical experimental workflow for a kinetic study of this compound formation.

Detailed Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of dibutylamine in the appropriate buffer.

-

Prepare a stock solution of sodium nitrite in the same buffer.

-

Prepare a quenching solution of aniline hydrochloride in a suitable solvent.

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, add the buffer solution and the dibutylamine stock solution.

-

Initiate the reaction by adding the sodium nitrite stock solution. The final concentrations of reactants should be chosen based on the experimental design.

-

Commence timing immediately upon the addition of the nitrite solution.

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a vial containing the quenching solution to stop the nitrosation reaction.

-

-

Sample Analysis:

-

Prior to analysis, spike the quenched samples with an internal standard (e.g., NDBA-d18) to correct for matrix effects and variations in instrument response.

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and methanol or acetonitrile.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor for the specific parent-to-daughter ion transitions of NDBA and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the NDBA analytical standard.

-

Quantify the concentration of NDBA in each quenched sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Plot the concentration of NDBA versus time to determine the reaction rate.

-

Conclusion

The formation of this compound is a complex process governed by the principles of acid-base and nucleophilic chemistry. For professionals in drug development and related scientific fields, a thorough understanding of the underlying mechanism and the factors that influence the reaction kinetics is paramount for ensuring product safety and regulatory compliance. The experimental protocols and data presented in this guide provide a framework for the systematic investigation and control of this critical impurity.

N-Nitrosobutylamine: An In-depth Technical Guide on IARC Classification and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosobutylamine, specifically N-Nitrosodi-n-butylamine (NDBA), is a potent carcinogen with significant implications for toxicology and drug development. Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, it is considered "possibly carcinogenic to humans."[1][2] This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals.[3][4] This technical guide provides a comprehensive overview of the IARC classification, detailed quantitative data from carcinogenicity studies, experimental protocols for key assays, and the underlying mechanisms of action, including metabolic activation and DNA interactions. The information is presented to support research and development activities requiring a thorough understanding of this compound's carcinogenic risk.

IARC Classification and Regulatory Status

N-Nitrosodi-n-butylamine is classified by the IARC as a Group 2B agent, meaning it is "possibly carcinogenic to humans."[1][2] This evaluation is based on extensive evidence of carcinogenicity in a variety of animal species.[3][4] The U.S. Environmental Protection Agency (EPA) has classified N-Nitroso-di-n-butylamine as a Group B2, probable human carcinogen, based on sufficient evidence from animal studies.

Carcinogenicity in Animal Models

N-Nitrosodi-n-butylamine has been demonstrated to be carcinogenic in numerous animal species, including rats, mice, hamsters, and guinea pigs.[3][4][5] The primary target organs for NDBA-induced tumors are the urinary bladder, esophagus, and liver.[3][4]

Quantitative Carcinogenicity Data

The following tables summarize the quantitative data from key carcinogenicity studies of N-Nitrosodi-n-butylamine and its principal urinary metabolite, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which is a potent bladder carcinogen.[3][6]

Table 1: Carcinogenicity of N-Nitroso-di-n-butylamine (NDBA) in Drinking Water

| Species/Strain | Sex | Concentration in Drinking Water (mg/L) | Duration of Treatment | Tumor Site | Tumor Incidence (%) | Reference |

| C57Bl/6 Mice | M & F | 60 | Until moribund | Bladder (Squamous-cell carcinoma) | 21.3 (19/89) | Bertram and Craig (1970)[7] |

| C57Bl/6 Mice | M & F | 240 | Until moribund (some treated for a shorter period due to hematuria) | Bladder (Squamous-cell carcinoma) | 48.9 (44/90) | Bertram and Craig (1970)[7] |

Table 2: Dose-Response of Bladder Carcinogenesis by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in Rats

| Species/Strain | Sex | Concentration in Drinking Water (ppm) | Duration of Treatment (weeks) | Tumor Type | Tumor Incidence (%) | Reference |

| F344 Rats | Male | 50 | 91 | Bladder Cancer | 100 | Ito et al. (1984)[6] |

| F344 Rats | Male | 10 | 112 | Bladder Cancer | 76.7 | Ito et al. (1984)[6] |

| F344 Rats | Male | 5 | 112 | Bladder Cancer | 20.0 | Ito et al. (1984)[6] |

| F344 Rats | Male | 1 | 112 | Bladder Papilloma | 6.9 | Ito et al. (1984)[6] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of carcinogenicity studies. Below are representative experimental protocols for inducing bladder cancer in rats using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).

Induction of Bladder Cancer in F344 Rats with BBN

-

Animal Model: Male Fischer 344 (F344) rats, 6 weeks of age.

-

Housing and Diet: Animals are housed in polycarbonate cages under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity). They are provided with a standard basal diet and tap water ad libitum.

-

Carcinogen Preparation and Administration:

-

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is dissolved in drinking water at the desired concentrations (e.g., 1, 5, 10, 50 ppm).[6]

-

Fresh solutions are prepared weekly.

-

The BBN-containing drinking water is provided to the animals in light-protected bottles.

-

-

Treatment Schedule:

-

Animals are administered BBN in their drinking water for a predetermined period, for example, up to 112 weeks for dose-response studies.[6]

-

A control group receives drinking water without BBN.

-

-

Endpoint Analysis:

-

Animals are monitored daily for clinical signs of toxicity.

-

At the termination of the study, all animals are euthanized.

-

A complete necropsy is performed, with special attention to the urinary bladder.

-

The bladder is inflated with 10% neutral buffered formalin, and the number and size of tumors are recorded.

-

The bladder and other major organs are processed for histopathological examination. Tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Tumors are classified according to established histopathological criteria (e.g., papilloma, transitional cell carcinoma).

-

Mechanism of Carcinogenicity: Signaling Pathways and Metabolic Activation

The carcinogenicity of N-nitrosamines, including NDBA, is dependent on their metabolic activation to reactive electrophilic intermediates that can form DNA adducts.

Metabolic Activation of N-Nitroso-di-n-butylamine

The primary pathway for the metabolic activation of NDBA involves hydroxylation of the carbon atom alpha to the N-nitroso group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6.[1][7][8] This initial hydroxylation is followed by a series of spontaneous decompositions that ultimately generate a reactive butyl-diazonium ion. This ion is a powerful alkylating agent that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. Another significant metabolic pathway for NDBA is ω-hydroxylation, which produces the potent bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).[9][10]

References

- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Intestinal first-pass metabolism of nitrosamines. 4. Metabolism of N-nitrosodibutylamine in vascularly autoperfused jejunal and ileal loops of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolic Pathways of N-Nitrosobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of N-Nitrosobutylamine (NDBA), a potent carcinogen. The document details the principal metabolic transformations, presents quantitative data from animal studies, outlines experimental protocols for analysis, and visualizes the core concepts through diagrams. This guide is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound is a critical area of study due to its role in the bioactivation of this compound to carcinogenic species. The primary metabolic routes involve enzymatic hydroxylation at various positions on the butyl chains, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions lead to the formation of several key metabolites that can be further metabolized or excreted.

The main metabolic pathways identified in vivo, predominantly in rat models, are:

-

α-Hydroxylation: This is considered a critical activation pathway. The hydroxylation of the α-carbon atom leads to an unstable intermediate that can decompose to form reactive electrophiles capable of alkylating DNA, thereby initiating carcinogenesis.

-

ω-Hydroxylation: This pathway involves the hydroxylation of the terminal (ω) carbon of one of the butyl chains, leading to the formation of N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA). This is a major metabolic route.

-

ω-1-Hydroxylation: Hydroxylation at the penultimate (ω-1) carbon results in the formation of N-nitrosobutyl-(3-hydroxybutyl)amine.

-

Oxidation of Hydroxylated Metabolites: The primary alcohol metabolite, NB4HBA, can be further oxidized to the corresponding carboxylic acid, N-nitrosobutyl-(3-carboxypropyl)amine (NB3CPA), which is a major urinary metabolite.

-

Glucuronidation: The hydroxylated metabolite, NB4HBA, can also undergo phase II conjugation to form N-nitrosobutyl-(4-hydroxybutyl)amine glucuronide (NB4HBA-G), facilitating its excretion.

The metabolic activation and detoxification pathways are crucial in determining the carcinogenicity of NDBA. The balance between these pathways can be influenced by various factors, including the animal species and the specific P450 isoforms involved.

N-Nitrosobutylamine (NBA): A Technical Guide to Decomposition Products and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobutylamine (NBA), a member of the N-nitrosamine class of compounds, is a potent carcinogen that can form from the reaction of secondary amines with nitrosating agents.[1] Its presence as a potential impurity in pharmaceutical products, food, and environmental samples necessitates a thorough understanding of its stability and decomposition pathways. This technical guide provides an in-depth overview of the current scientific knowledge regarding the decomposition products of NBA under various conditions, its stability profile, and the analytical methodologies used for its characterization.

Stability of this compound

This compound exhibits varying stability depending on environmental factors such as light, pH, and temperature.

General Stability:

-

NBA is stable for over 14 days in neutral or alkaline aqueous solutions when stored in the dark at room temperature.[1]

-

It shows slightly lower stability in acidic solutions.[1]

-

It is sensitive to light, particularly ultraviolet (UV) light.[1]

Photolytic Stability

NBA is susceptible to rapid degradation upon exposure to UV light. The primary mechanism of photolytic decomposition involves the cleavage of the N-N bond.

Table 1: Photolytic Decomposition Data for this compound

| Parameter | Value | Conditions | Reference |

| Photolysis Half-life | 12-15 minutes | Simulated sunlight (765 W/m²) | [2] |

| Photolysis Half-life | 15 minutes | Water at pH 6 | [1] |

| Quantum Yield | 0.43-0.61 | Simulated sunlight | [2] |

Thermal Stability

Hydrolytic Stability

This compound is generally considered to be resistant to hydrolysis under typical environmental conditions due to the absence of functional groups that are readily hydrolyzed.[1] It is reported to be stable in neutral and alkaline aqueous solutions for extended periods.[1] While its stability is slightly reduced in acidic solutions, quantitative data on hydrolysis rates and specific products are limited.

Decomposition Products

The decomposition of this compound can lead to a variety of products depending on the degradation pathway.

Photolytic Decomposition Products

While specific quantitative yields for NBA photolysis products are not extensively documented, studies on analogous N-nitrosamines, such as N-nitrosodimethylamine (NDMA), provide insight into the expected products. The major products from the aqueous photolysis of NDMA include:

-

Dimethylamine

-

Methylamine

-

Nitrate

-

Formate

A high degree of nitrogen and carbon balance has been achieved in these studies, suggesting these are the primary end-products.[2] By analogy, the photolysis of NBA is expected to yield dibutylamine, butylamine, and smaller oxidized organic fragments, along with nitrite and nitrate.

Thermal Decomposition Products

Under conditions of high heat, such as in a fire, the primary hazardous decomposition products of NBA are:[1]

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

Experimental Protocols

The analysis of this compound and its degradation products requires sensitive and specific analytical methods. Below are outlines of common experimental protocols.

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

GC-TEA is a highly specific and sensitive method for the detection of N-nitroso compounds.[3][4][5][6][7]

-

Principle: The sample is injected into a gas chromatograph for separation of its components. The eluent from the GC column is passed through a high-temperature pyrolyzer (typically around 500°C), which selectively cleaves the N-NO bond of nitrosamines, releasing a nitric oxide (NO) radical.[5] This NO radical then reacts with ozone in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is proportional to the amount of the N-nitroso compound.[5]

-

Sample Preparation: Samples can be extracted using a suitable solvent (e.g., dichloromethane) and concentrated prior to injection. Solid-phase extraction (SPE) can be used for sample cleanup and pre-concentration.

-

Instrumentation: A gas chromatograph coupled to a Thermal Energy Analyzer.

-

Key Parameters:

-

GC column: Appropriate for the separation of volatile amines.

-

Pyrolysis temperature: Set to selectively cleave the N-NO bond.

-

Ozone flow rate: Optimized for the chemiluminescence reaction.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the quantification of nitrosamine (B1359907) impurities in various matrices, including pharmaceutical products.[8]

-

Principle: The sample is injected into a high-performance liquid chromatograph (HPLC) for separation. The separated components are then introduced into a mass spectrometer. In the mass spectrometer, the parent ion of the target analyte (NBA) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

-

Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and injected.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

Typical HPLC Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid.

-

-

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

MRM transitions: Specific precursor and product ions for NBA and its internal standard are monitored.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection can be used for the analysis of nitrosamines, although it is generally less sensitive and specific than mass spectrometric methods.[9][10][11][12]

-

Principle: The sample is separated by HPLC, and the components are detected as they pass through a UV detector. Nitrosamines typically have a UV absorbance maximum around 230-240 nm.

-

Sample Preparation: Similar to LC-MS/MS, samples are dissolved in a suitable solvent and filtered.

-

Instrumentation: An HPLC system with a UV-Vis or photodiode array (PDA) detector.

-

Key Parameters:

-

Column: A reverse-phase column.

-

Mobile Phase: Similar to that used for LC-MS/MS.

-

Detection Wavelength: Set at the absorbance maximum of the nitrosamine.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized decomposition pathways of N-nitrosamines and a typical analytical workflow for their detection.

Caption: General photolytic decomposition pathway of this compound.

Caption: General thermal decomposition pathway of this compound.

Caption: A typical analytical workflow for the quantification of NBA.

References

- 1. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. filab.fr [filab.fr]

- 5. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. filab.fr [filab.fr]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 11. waters.com [waters.com]

- 12. An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Sources and Contamination Pathways of N-Nitrosodibutylamine (NDBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens. The presence of NDBA in the environment is a significant concern for public health and the pharmaceutical industry. This technical guide provides a comprehensive overview of the known environmental sources of NDBA, its pathways of contamination, and the analytical methodologies used for its detection and quantification.

Environmental Sources of NDBA

NDBA is not intentionally produced for commercial purposes but is formed as a byproduct in various industrial and natural processes. The primary sources of NDBA in the environment include industrial activities, agricultural practices, and its formation as a disinfection byproduct.

-

Industrial Sources: The rubber and tire manufacturing industry is a significant source of NDBA.[1] Vulcanization accelerators and other amine-based chemicals used in rubber production can act as precursors for NDBA formation. Metalworking and grinding shops are also notable sources, where NDBA can be formed in cutting fluids.[1] Other industrial processes involving the use of secondary or tertiary amines can also lead to NDBA contamination.[1]

-

Agricultural Sources: Certain agricultural chemicals, particularly dinitroaniline herbicides, may contain NDBA as an impurity or can degrade to form NDBA precursors.[2] The use of nitrogen-based fertilizers can also contribute to the pool of nitrosating agents in the soil, potentially leading to NDBA formation in the presence of dibutylamine (B89481) precursors.[3]

-

Disinfection Byproduct: NDBA can be formed during water treatment processes, particularly during chloramination, where disinfectants react with organic nitrogen precursors present in the water.[4][5]

-

Food and Beverages: NDBA has been detected in a variety of food products, including cured meats, fish, cheese, and beer.[6] Its formation in food can be attributed to the reaction of secondary amines with nitrites, which are often used as preservatives. High-temperature cooking methods, such as frying, can enhance the formation of N-nitrosamines.[6]

-

Consumer Products: Rubber products, such as balloons and pacifiers, have been identified as potential sources of NDBA migration.[7][8] Cosmetics and personal care products may also contain precursors that can lead to the formation of N-nitrosamines.

Contamination Pathways of NDBA

NDBA can enter and move through the environment via several pathways, leading to contamination of water, soil, air, and the food chain.

-

Water Contamination: Industrial effluents and wastewater treatment plant discharges are primary point sources of NDBA in aquatic environments.[9] Agricultural runoff containing pesticide residues and their degradation products can also introduce NDBA and its precursors into surface and groundwater.[3] Once in the water, NDBA is relatively persistent, though it can undergo photodegradation in the presence of sunlight.[1][10]

-

Soil and Sediment Contamination: NDBA can be introduced to soil through the application of contaminated pesticides, land application of sewage sludge, or atmospheric deposition. From the soil, NDBA has the potential to leach into groundwater, posing a risk to drinking water supplies.[11][12] It can also adsorb to sediment in aquatic systems.

-

Air Contamination: Volatilization from contaminated water and soil surfaces, as well as direct emissions from industrial processes, can lead to the presence of NDBA in the atmosphere.[10] Atmospheric NDBA can then be transported over long distances and redeposited onto land and water bodies through wet and dry deposition.[8][10]

-

Food Chain Contamination: The presence of NDBA in water and soil can lead to its uptake by plants and aquatic organisms, subsequently entering the food chain. Human exposure can occur through the consumption of contaminated food and drinking water.

Quantitative Data on NDBA Contamination

The following tables summarize the reported concentrations of NDBA in various environmental matrices.

Table 1: NDBA Concentrations in Water and Wastewater

| Sample Type | Concentration Range | Location | Reference |

| Industrial Wastewater Effluent | Switzerland | [13] | |

| Municipal Wastewater Effluent | Generally < 5 ng/L | Switzerland | [13] |

| Drinking Water | Not detected - 1.5 ng/L | Spain | |

| Groundwater | up to 52 ng L-1 (NDMA as main compound) | China | [3] |

Table 2: NDBA Concentrations in Food and Consumer Products

| Sample Type | Concentration Range | Notes | Reference |

| Boneless Hams (outer layer) | Not detected - 512.2 ppb (NDBzA as principal) | Processed in elastic rubber nettings | [14] |

| Rubber Teats and Soothers | Not detected | Migration into artificial saliva | [7] |

| Isoprene Rubber Sheet | Not detected | Migration into artificial saliva | [7] |

Table 3: NDBA Concentrations in Air

| Sample Type | Concentration Range | Notes | Reference |

| Urban Airborne Particulate Matter (PM2.5) | Not explicitly stated for NDBA | Study focused on NDMA, NDEA, NDPhA, NMor | [10] |

Table 4: NDBA Concentrations in Soil and Sediment

| Sample Type | Concentration Range | Detection Limit | Reference |

| Freshwater Sediments | Not detected | 10.2 ng/g | [13] |

Experimental Protocols for NDBA Analysis

The accurate quantification of NDBA in environmental samples requires sensitive and specific analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques.

Analysis of NDBA in Water Samples by GC-MS/MS

This protocol is a synthesized procedure based on established methods.

1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

-

Adjust the sample pH to 7-10 with sodium hydroxide (B78521) or sulfuric acid if N-nitrosodiphenylamine is also to be determined.

-

Store samples at 4°C until extraction.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a solid-phase extraction cartridge (e.g., coconut charcoal or other suitable sorbent) according to the manufacturer's instructions.

-

Pass a known volume of the water sample (e.g., 500 mL) through the cartridge at a controlled flow rate.

-

Wash the cartridge with reagent water to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the trapped analytes with an appropriate solvent, such as dichloromethane (B109758).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-1701 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 40°C, hold for 1 min, ramp to 260°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for NDBA: Monitor for specific precursor-to-product ion transitions (e.g., m/z 158 -> 57, 114).

-

Internal Standard: Use a deuterated NDBA standard (e.g., NDBA-d18) for quantification.

-

4. Quantification:

-

Prepare a calibration curve using a series of standard solutions of NDBA and the internal standard.

-

Quantify the NDBA concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of NDBA in Soil and Sediment by LC-MS/MS

This protocol is a synthesized procedure based on established methods.

1. Sample Collection and Preparation:

-

Collect soil or sediment samples and store them at -20°C until analysis.

-

Air-dry the samples and sieve them to remove large debris.

-

Homogenize the sample.

2. Sample Extraction (Pressurized Liquid Extraction - PLE):

-

Mix a known weight of the dried sample (e.g., 10 g) with a drying agent (e.g., diatomaceous earth).

-

Place the mixture in a PLE cell.

-

Extract the sample with an appropriate solvent (e.g., dichloromethane or acetone:hexane mixture) at an elevated temperature and pressure (e.g., 100°C, 1500 psi).

-

Collect the extract and concentrate it to a final volume of 1 mL.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a silica (B1680970) gel or Florisil SPE cartridge.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.

-

Elute the NDBA with a more polar solvent (e.g., dichloromethane:acetone mixture).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water).

4. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for NDBA: Monitor for specific precursor-to-product ion transitions (e.g., m/z 159.1 -> 57.1, 114.1).

-

Internal Standard: Use a deuterated NDBA standard (e.g., NDBA-d18) for quantification.

-

5. Quantification:

-

Prepare a matrix-matched calibration curve to compensate for matrix effects.

-

Quantify the NDBA concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to NDBA contamination.

Conclusion

N-Nitrosodibutylamine is a pervasive environmental contaminant with multiple sources and complex contamination pathways. Its presence in water, soil, air, and food poses a potential risk to human health. This guide has provided an overview of the current understanding of NDBA's environmental occurrence, the analytical methods for its detection, and its formation and degradation pathways. Continued research and monitoring are essential to fully assess the risks associated with NDBA and to develop effective mitigation strategies. For professionals in drug development, understanding these environmental sources and pathways is crucial for risk assessment and ensuring the safety and quality of pharmaceutical products.

References

- 1. osha.gov [osha.gov]

- 2. hsa.gov.sg [hsa.gov.sg]

- 3. nano-ntp.com [nano-ntp.com]

- 4. epa.gov [epa.gov]

- 5. cdc.gov [cdc.gov]

- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biotransformation of N-Nitrosodimethylamine by Pseudomonas mendocina KR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. waterboards.ca.gov [waterboards.ca.gov]

- 12. ndep.nv.gov [ndep.nv.gov]

- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-Nitrosobutylamine: A Historical and Technical Overview of its Discovery and Associated Risks

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobutylamine (NBA), a member of the potent N-nitrosamine class of chemical compounds, has been a subject of scientific scrutiny for decades owing to its carcinogenic properties. This technical guide provides a comprehensive historical and technical overview of the discovery of this compound, the elucidation of its associated health risks, and the experimental methodologies that have been pivotal in this research. Particular focus is given to N-Nitrosodibutylamine (NDBA), a well-studied member of this family.

Historical Perspective: The Emergence of a Carcinogen

A landmark study in the field was published in 1967 by Druckrey, Preussmann, Ivankovic, and Schmähl. This extensive investigation into the "Organotropic Carcinogenic Effects of 65 Different N-Nitroso Compounds on BD Rats" provided the first systematic evaluation of the carcinogenic potential of a wide range of nitrosamines, including N-Nitrosodibutylamine.[3][4][5] This research was instrumental in establishing NDBA as a potent carcinogen, with a specific tropism for the urinary bladder.[4]

Identification of Carcinogenic Risks and Experimental Protocols

The pioneering work of Druckrey and his colleagues laid the foundation for our current understanding of the carcinogenic risks associated with this compound. Their meticulous and long-term animal studies provided the initial quantitative data on the dose-response relationship and organ-specific carcinogenicity of NDBA.

Key Early Carcinogenicity Study: Druckrey et al. (1967)

While the full text of this seminal 1967 publication in "Zeitschrift für Krebsforschung" is not widely available in digital formats, abstracts and subsequent citations have allowed for the reconstruction of its key findings and methodologies.

Experimental Protocol:

-

Animal Model: The study utilized BD rats, a specific strain used in their laboratory for carcinogenesis studies.

-

Compound Administered: N-Nitrosodibutylamine (referred to as di-n-butylnitrosamine in the publication).

-

Route of Administration: The compound was administered through various routes, including oral (in drinking water or by gavage) and subcutaneous injection.

-

Dosage: A range of doses was tested to establish a dose-response relationship for tumor induction.

-

Duration of Experiment: The experiments were chronic, long-term studies, often lasting for the majority of the animals' natural lifespan, to allow for the development of tumors.

-

Endpoint: The primary endpoint was the observation of macroscopic and microscopic tumors in various organs.

Key Findings:

The study conclusively demonstrated that N-Nitrosodibutylamine is a potent carcinogen in BD rats. A key finding was the remarkable organ-specificity of its carcinogenic effect, with a high incidence of carcinomas in the urinary bladder.[4] This was in contrast to many other symmetrically substituted dialkylnitrosamines which primarily induced liver cancer.[4]

Quantitative Data from Early Studies:

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of this compound is not due to the compound itself but rather to its metabolic activation into reactive electrophilic species that can damage DNA. This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

Signaling Pathway for N-Nitrosodibutylamine Carcinogenesis:

Caption: Metabolic activation of N-Nitrosodibutylamine leading to DNA damage and cancer.

The primary and most critical step in the bioactivation of NDBA is the hydroxylation of the α-carbon atom of one of the butyl chains, a reaction catalyzed by CYP enzymes, particularly from the 2B and 2E subfamilies. The resulting α-hydroxy-NDBA is an unstable intermediate that spontaneously decomposes to form a highly reactive butyl-diazonium ion. This electrophilic species can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.

In addition to α-hydroxylation, metabolism can also occur at the ω and ω-1 positions of the butyl chain. These pathways can lead to the formation of other metabolites that are considered proximate carcinogens for the urinary bladder.

The formation of DNA adducts, such as O⁶-butylguanine, is a critical initiating event in NDBA-induced carcinogenesis. If these adducts are not repaired by the cell's DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation. The accumulation of these mutations can ultimately lead to the development of cancer.

Experimental Workflow for Risk Assessment

The assessment of the carcinogenic risk of N-nitrosamines like NDBA follows a well-established experimental workflow that has been refined over decades of toxicological research.

Caption: General experimental workflow for assessing the carcinogenic risk of N-nitrosamines.

Conclusion

The historical research on this compound, particularly N-Nitrosodibutylamine, serves as a classic example in the field of chemical carcinogenesis. From its early identification as a potent, organ-specific carcinogen in the landmark studies of the 1960s to the detailed elucidation of its metabolic activation pathways, the scientific community has built a strong foundation of knowledge regarding its risks. This in-depth understanding is crucial for regulatory agencies and pharmaceutical professionals in assessing and mitigating the potential risks associated with nitrosamine (B1359907) impurities in drugs and other consumer products. The experimental protocols and workflows established through this historical research continue to be relevant in the safety assessment of new chemical entities.

References

- 1. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]

- 2. Nitrosamine - Wikipedia [en.wikipedia.org]

- 3. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Organotropic carcinogenic effects of 65 different N-nitroso-compounds on BD-rats] | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

An In-depth Technical Guide to the Physical and Chemical Hazards of N-nitrosodi-n-butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosodi-n-butylamine (NDBA) is a semi-volatile organic compound belonging to the N-nitrosamine class. It is a yellow, oily liquid that is considered a potent carcinogen.[1] This technical guide provides a comprehensive overview of the physical and chemical hazards associated with NDBA, intended to inform researchers, scientists, and drug development professionals on its safe handling, potential risks, and the mechanisms underlying its toxicity.

Physical and Chemical Properties

N-nitrosodi-n-butylamine is a pale yellow liquid with a molecular weight of 158.24 g/mol .[2] It is stable under recommended storage conditions, particularly in neutral or alkaline aqueous solutions in the dark.[2] However, it is sensitive to light, especially UV light, and slowly decomposes in acidic solutions.[2]

Table 1: Physical and Chemical Properties of N-nitrosodi-n-butylamine

| Property | Value | Reference(s) |

| Molecular Formula | C8H18N2O | [3] |

| Molecular Weight | 158.24 g/mol | [2][3] |

| Appearance | Pale yellow, oily liquid | [1][2][3] |

| Boiling Point | 237 °C; 116 °C at 14 mmHg | [3][4][5] |

| Melting Point | < 25 °C | [3][4] |

| Density | 0.9 g/cm³ | [3][6] |

| Vapor Pressure | 0.05 mm Hg at 25 °C | [4] |

| Water Solubility | 1.27 g/L at 24 °C | [4] |

| Log Kow (Octanol/Water Partition Coefficient) | 2.63 | [2][4][6] |

| Stability | Light sensitive; stable in neutral/alkaline solutions, decomposes in acid | [2][3] |

Chemical Hazards and Reactivity

N-nitrosodi-n-butylamine is incompatible with strong oxidizing agents, strong acids, copper salts, and mercury salts.[3] As a nitrated amine derivative, it can undergo exothermic reactions with acids.[3] Contact with strong oxidizers may lead to fires or explosions.[3] Hazardous decomposition products upon heating include toxic fumes of nitrogen oxides (NOx) and carbon oxides.[1][2]

Toxicological Hazards

N-nitrosodi-n-butylamine is classified as a probable human carcinogen (IARC Group 2B, EPA B2).[1][5][6] It is harmful if swallowed and is suspected of causing cancer.[1][2]

Table 2: Acute Toxicity of N-nitrosodi-n-butylamine

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference(s) |

| Rat | Oral | 1200 mg/kg | [1] |

| Rat | Subcutaneous | 1200 mg/kg | [1] |

| Hamster | Oral | 2150 mg/kg | [2][6] |

Carcinogenicity:

Extensive animal studies have demonstrated the carcinogenic potential of N-nitrosodi-n-butylamine. It has been shown to induce tumors in various organs, including the bladder, liver, and lungs, in species such as rats, mice, and hamsters, through different routes of exposure.[7] The US EPA has established an oral slope factor of 5.4 per mg/kg-day and an inhalation unit risk of 1.6 x 10-3 per µg/m³.[8]

Table 3: Carcinogenicity Classification of N-nitrosodi-n-butylamine

| Organization | Classification | Basis | Reference(s) |

| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | Sufficient evidence in experimental animals | [3] |

| U.S. Environmental Protection Agency (EPA) | Group B2: Probable human carcinogen | Increased incidence of tumors in rats, mice, and hamsters | [6][8] |

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity from studies in experimental animals | [7] |

Mechanism of Toxicity: Metabolic Activation and DNA Damage

The carcinogenicity of N-nitrosodi-n-butylamine is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[9][10][11]

Metabolic Activation Pathway

The metabolic activation of NDBA is initiated by α-hydroxylation of one of the butyl chains, a reaction catalyzed by CYP isozymes, particularly from the CYP2B and CYP2E families.[9] This hydroxylation is followed by spontaneous decomposition to form a reactive electrophile, a butyl diazonium ion, which can then alkylate cellular macromolecules, most importantly DNA.[10][12]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitrosodibutylamine | 924-16-3 [chemicalbook.com]

- 4. Table 2, Properties of N-Nitrosodi-n-butylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. N-Nitroso-di-n-butylamine | CASRN 924-16-3 | DTXSID2021026 | IRIS | US EPA, ORD [iris.epa.gov]

- 9. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of N-Nitrosobutylamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable human carcinogens.[1] The presence of these impurities in pharmaceutical products, even at trace levels, is a major safety concern for regulatory agencies and manufacturers worldwide.[1][2] N-Nitrosobutylamine (NDBA) is one such nitrosamine (B1359907) impurity that can form during the synthesis, formulation, or storage of drug products.[3] Consequently, highly sensitive and specific analytical methods are required for the accurate quantification of NDBA to ensure the safety and quality of pharmaceuticals.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of volatile and semi-volatile nitrosamines like NDBA due to its high sensitivity and selectivity.[4][5] This document provides a detailed protocol for the quantification of this compound in active pharmaceutical ingredients (APIs) and drug products using GC-MS.

Experimental Protocols

This section details the methodology for the quantification of this compound (NDBA) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is synthesized from established methods for nitrosamine analysis.[6][7]

1. Reagents and Materials

-

This compound (NDBA) reference standard

-

N-Nitrosodibutylamine-d18 (NDBA-d18) or other suitable internal standard (ISTD)

-

Dichloromethane (B109758) (DCM), HPLC or GC grade

-

Methanol, HPLC or GC grade

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge tubes (e.g., 15 mL)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

GC vials with inserts

2. Standard Solution Preparation

-

NDBA Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of NDBA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Internal Standard (ISTD) Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., NDBA-d18) in a similar manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NDBA stock solution with dichloromethane to cover the desired calibration range (e.g., 0.5 - 200 ng/mL).[7] Each working standard should be fortified with the internal standard at a constant concentration.

3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

-

Sample Weighing: Accurately weigh a representative amount of the powdered drug product or API (e.g., equivalent to 250 mg of API) into a 15 mL centrifuge tube.[6]

-

Alkalinization: Add 10 mL of a suitable aqueous alkaline solution (e.g., 0.1 N NaOH) to the centrifuge tube.[8]

-

Vortexing and Shaking: Vortex the mixture briefly to suspend the powder, followed by shaking for a minimum of 5 minutes to ensure thorough mixing.[6]

-

Extraction: Add a precise volume of dichloromethane (e.g., 2.0 mL) to the suspension.[6]

-

Internal Standard Spiking: Spike the sample with the internal standard solution.

-

Extraction and Centrifugation: Vortex the mixture briefly and then shake for at least 5 minutes.[6] Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to achieve phase separation.[6]

-

Collection of Organic Layer: Carefully collect the lower dichloromethane layer using a glass syringe and pass it through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[7]

4. GC-MS/MS Instrumental Conditions

The following are typical GC-MS/MS parameters and may need to be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | SH-I-624Sil MS (30 m x 0.25 mm I.D., 1.4 µm) or equivalent[7] |

| Injection Mode | Splitless[7] |

| Injection Volume | 2 µL[7] |

| Injector Temperature | 250 °C[7] |

| Carrier Gas | Helium[9] |

| Flow Rate | Constant linear velocity (e.g., 39.7 cm/sec)[7] |

| Oven Program | 50 °C (hold for 1 min), ramp at 20 °C/min to 250 °C (hold for 3 min)[7] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[7] |

| Ion Source Temp. | 230 °C[7] |

| Interface Temp. | 250 °C[7] |

| Measurement Mode | Multiple Reaction Monitoring (MRM)[7] |

| MRM Transitions for NDBA | Precursor Ion (m/z) > Product Ion (m/z) (Collision Energy) |

| Quantifier | 158 > 99 (CE = 10 eV)[7] |

| Qualifier | 158 > 141 (CE = 4 eV)[7] |

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and other nitrosamines by GC-MS.

Table 1: Method Performance Characteristics for NDBA Quantification

| Parameter | Typical Value | Reference |

| Calibration Range | 0.2 - 200 ng/mL | [7] |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Detection (LOD) | 0.32 ng/mL | [10] |

| Limit of Quantitation (LOQ) | 1.0 µg/L | |

| Recovery | 84.1% - 118% | [11] |

| Precision (%RSD) | < 15% | [12] |

Table 2: Example MRM Transitions for Common Nitrosamines

| Nitrosamine | Abbreviation | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Reference |

| N-Nitrosodimethylamine | NDMA | 74 > 44 | 74 > 42 | [7] |

| N-Nitrosodiethylamine | NDEA | 102 > 85 | 102 > 56 | [7] |

| N-Nitrosoethylisopropylamine | NEIPA | 116 > 99 | 116 > 70 | [7] |

| N-Nitrosodiisopropylamine | NDIPA | 130 > 88 | 130 > 42 | [7] |

| This compound | NDBA | 158 > 99 | 158 > 141 | [7] |

Mandatory Visualization

Caption: Experimental workflow for GC-MS quantification of this compound.

Caption: Logical data analysis workflow for NDBA quantification.

References

- 1. agilent.com [agilent.com]

- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 6. edqm.eu [edqm.eu]

- 7. shimadzu.com [shimadzu.com]

- 8. kirj.ee [kirj.ee]

- 9. an.shimadzu.com [an.shimadzu.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. CN105353068A - GC-MS/MS assay determination method for volatile N-nitrosamine in tobacco and smokeless tobacco products - Google Patents [patents.google.com]

- 12. nano-ntp.com [nano-ntp.com]

synthesis and purification of N-Nitrosobutylamine for research standards

Your request for detailed protocols on the synthesis and purification of N-Nitrosobutylamine cannot be fulfilled. This compound is classified as a potent carcinogen and a hazardous chemical. Providing instructions for its synthesis would violate safety policies designed to prevent the dissemination of information that could facilitate the creation of harmful substances.

The synthesis, handling, and purification of carcinogenic compounds like this compound require specialized equipment, stringent safety protocols, and advanced expertise to prevent accidental exposure and environmental contamination.

For educational and safety purposes, I can provide general information on the chemical class, its health implications, and safety principles for handling hazardous chemicals.

General Information on N-Nitrosamines

N-Nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine. They are a significant concern in the pharmaceutical and food industries due to their potential to form as impurities during manufacturing processes or storage.

Health Risks: N-Nitrosamines are recognized as probable human carcinogens by organizations such as the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA). Chronic exposure, even at low levels, is associated with an increased risk of various types of cancer.

Principles of Chemical Safety and Handling

When working with any potentially hazardous substance in a research setting, adherence to strict safety protocols is paramount. The following principles are fundamental for ensuring the safety of researchers and the environment.

1. Hazard Assessment: Before any experiment, a thorough risk assessment must be conducted. This involves:

-

Identifying the chemical, physical, and toxicological hazards of all substances used.

-

Evaluating the potential for exposure during each step of the experimental procedure.

-

Implementing control measures to minimize risk.

2. Engineering Controls: These are the first line of defense in minimizing exposure to hazardous chemicals.

-

Fume Hoods: All work with volatile and toxic chemicals should be performed inside a certified chemical fume hood to prevent the inhalation of hazardous vapors.

-

Ventilation: The laboratory must have adequate general ventilation to ensure air quality.

-

Containment: Use of glove boxes or other isolated containment systems may be necessary for highly potent substances.

3. Personal Protective Equipment (PPE): PPE is essential to protect the user from chemical splashes, inhalation, and skin contact.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Gloves: Appropriate chemical-resistant gloves (e.g., nitrile, neoprene) must be selected based on the specific chemicals being handled. Double-gloving may be required.

-

Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

-

Respiratory Protection: In some cases, a respirator may be necessary, based on the hazard assessment.

4. Safe Work Practices:

-

Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving hazardous chemicals must be written and followed.

-

Waste Disposal: All chemical waste, including contaminated materials, must be disposed of according to institutional and regulatory guidelines for hazardous waste.

-

Spill Response: A spill response plan must be in place, and appropriate spill kits should be readily available.

-

Training: All personnel must be thoroughly trained on the hazards of the chemicals they work with and on the emergency procedures.

Below is a generalized workflow for handling hazardous chemicals in a research setting, emphasizing safety and control points.

Caption: Generalized safety workflow for handling hazardous chemicals.

For further information on the risks associated with N-nitrosamines and guidelines for their control in regulated products, please consult resources from the Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Occupational Safety and Health Administration (OSHA).

Application Notes and Protocols for Utilizing N-Nitrosobutylamine (NDBA) as a Positive Control in Carcinogenicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobutylamine (NDBA), also known as N-nitrosodi-n-butylamine, is a potent genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Its ability to reliably induce tumors in multiple organ systems of laboratory animals makes it an appropriate positive control for in vivo carcinogenicity and toxicology studies. The International Agency for Research on Cancer (IARC) has classified NDBA as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[1] In animal models, NDBA is known to induce tumors primarily in the liver, urinary bladder, and esophagus.[1]

The carcinogenic activity of NDBA is contingent upon its metabolic activation. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver through α-hydroxylation of the butyl group.[1] This enzymatic reaction leads to the formation of an unstable α-hydroxy-NDBA, which then yields a reactive butyl diazonium ion. This highly electrophilic intermediate can subsequently alkylate DNA, forming DNA adducts such as O6-(n-butyl)guanine.[1] The formation of these adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes (e.g., p53), ultimately initiating the process of carcinogenesis.[1] Mice with a p53 gene knockout, for instance, have shown increased susceptibility to NDBA-induced carcinogenesis.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a positive control in carcinogenicity assays, designed to ensure robust and reproducible study outcomes.

Data Presentation: NDBA Carcinogenicity in Rodents

The following tables summarize quantitative data from representative carcinogenicity studies involving NDBA and a closely related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which is a metabolite of NDBA and a specific urinary bladder carcinogen.

| Compound | Species (Strain) | Route of Administration | Dose | Duration of Treatment | Target Organ | Tumor Incidence (%) | Reference |

| This compound (NDBA) | Rat (Fischer 344) | Gavage | 2 mmol total dose | 83 weeks | Liver (Carcinoma) | ~60% | [2] |

| This compound (NDBA) | Rat (Fischer 344) | Gavage | 2 mmol total dose | 83 weeks | Forestomach (Carcinoma) | ~50% | [2] |

| This compound (NDBA) | Rat (Fischer 344) | Gavage | 2 mmol total dose | 83 weeks | Urinary Bladder (Transitional Cell Carcinoma) | ~35% | [2] |

| Compound | Species (Strain) | Route of Administration | Dose Concentration in Drinking Water | Duration of Treatment | Target Organ | Tumor Incidence (%) | Reference |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Rat (F344) | Drinking Water | 50 ppm | Up to 91 weeks | Urinary Bladder (Cancer) | 100% | [1] |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Rat (F344) | Drinking Water | 10 ppm | Up to 112 weeks | Urinary Bladder (Cancer) | 76.7% | [1] |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Rat (F344) | Drinking Water | 5 ppm | Up to 112 weeks | Urinary Bladder (Cancer) | 20.0% | [1] |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Rat (F344) | Drinking Water | 1 ppm | Up to 112 weeks | Urinary Bladder (Papilloma) | 6.9% | [1] |

Signaling and Metabolic Activation Pathway

The primary mechanism of NDBA-induced carcinogenicity is not a classical signaling pathway but rather a metabolic activation process that leads to DNA damage. This process is illustrated below.

Experimental Protocols

The following protocol is a generalized framework for a long-term carcinogenicity study in rats using NDBA as a positive control. This protocol is based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) Guideline 451.

Protocol: Long-Term Carcinogenicity Study in Rats with NDBA Positive Control

1. Objective: To assess the carcinogenic potential of a test substance, using NDBA to confirm the sensitivity of the animal model and the validity of the study procedures.

2. Materials:

-

This compound (CAS No. 924-16-3)

-

Vehicle for NDBA and test substance (e.g., corn oil, sterile water)

-

Fischer 344 or Sprague-Dawley rats (typically 6-8 weeks old at the start of the study)

-

Standard laboratory rodent diet and drinking water

-

Animal caging and husbandry supplies

-

Necropsy and histology equipment and reagents (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)

3. Animal Husbandry:

-

House animals in a controlled environment (temperature, humidity, light/dark cycle) in accordance with institutional and national guidelines for animal welfare.

-

Provide ad libitum access to standard rodent chow and drinking water.

-

Acclimatize animals for at least one week before the start of the study.

4. Experimental Design:

-

Groups:

-

Group 1: Vehicle Control (receives only the vehicle)

-

Group 2-4: Test Substance Groups (at least three dose levels: low, mid, high)

-

Group 5: NDBA Positive Control

-

-

Animals: Use a minimum of 50 male and 50 female rats per group.

-

Dose Selection:

-

The high dose of the test substance should ideally be the Maximum Tolerated Dose (MTD), determined from shorter-term toxicity studies.

-

The NDBA dose should be selected based on historical data to induce a significant tumor response in the target organs without causing excessive early mortality. A dose that results in approximately 50-70% tumor incidence in a target organ like the liver or bladder is often suitable.

-

-

Administration:

-

The route of administration should be relevant to human exposure (e.g., oral gavage, in drinking water, or in feed).

-

Administer the test substance and NDBA daily or 5 days a week.

-

For oral gavage, administer a consistent volume based on the most recent body weight.

-

5. In-Life Observations:

-

Conduct clinical observations daily for signs of toxicity.

-